Thalidomide-O-C8-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

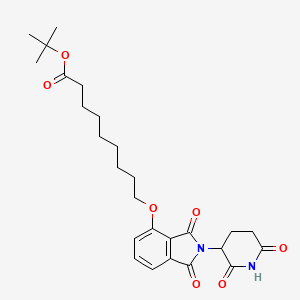

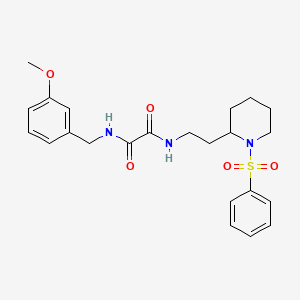

Thalidomide-O-C8-Boc is a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs .

Synthesis Analysis

Thalidomide and its N-alkyl analogs were synthesized .Molecular Structure Analysis

The molecular weight of Thalidomide-O-C8-Boc is 486.56 and its formula is C26H34N2O7 . The SMILES representation of its structure isO=C(OC(C)(C)C)CCCCCCCCOC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O . Physical And Chemical Properties Analysis

Thalidomide-O-C8-Boc is a solid, white to off-white compound . It has a high solubility in DMSO: 100 mg/mL (205.52 mM) .Aplicaciones Científicas De Investigación

Generating Hypotheses for New Therapeutic Uses

Research has utilized the scientific literature to generate novel and plausible hypotheses for the drug thalidomide, identifying potential new applications for treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. Experimental and clinical evaluations are required to validate these hypotheses and assess the trade-offs between therapeutic benefits and toxicities (Weeber et al., 2003).

Enhancing Antiviral CD8+ T Cell Responses

Thalidomide and a thalidomide analogue have been shown to enhance virus-specific CD8+ T cell cytokine production and cytotoxic activity in vitro, suggesting their application as novel immune-adjuvant therapies in chronic viral infections. This stimulatory effect, noted in cells from both healthy donors and persons chronically coinfected with HIV and CMV, highlights the potential of thalidomide and its analogues in boosting antiviral immunity (Haslett et al., 2003).

Understanding Thalidomide-induced Teratogenesis

Significant advances have been made in understanding the molecular mechanisms of thalidomide, including its teratogenic effects. Research into the history and mechanisms of thalidomide-induced teratogenesis has shed light on its developmental impacts and potential molecular targets, contributing to the development of safer drugs (Vargesson, 2015).

Anticancer Applications

Thalidomide has found new life as an effective treatment for multiple myeloma, leveraging its anti-inflammatory and anti-angiogenic properties. The evolution of thalidomide and its IMiD derivatives as anticancer agents underscores their utility beyond their original use, providing a framework for developing new treatment paradigms targeting both tumor cells and their microenvironment to overcome drug resistance (Bartlett et al., 2004).

Mecanismo De Acción

Target of Action

Thalidomide-O-C8-Boc is a derivative of Thalidomide, primarily employed in the recruitment of a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), a complex involved in protein degradation .

Mode of Action

Thalidomide-O-C8-Boc, like Thalidomide, binds to CRBN, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . The selective degradation of specific transcription factors, such as IKZF3 and IKZF1, is a key aspect of Thalidomide-O-C8-Boc’s mode of action .

Biochemical Pathways

The biochemical pathways affected by Thalidomide-O-C8-Boc are primarily related to the degradation of specific proteins. By binding to CRBN, Thalidomide-O-C8-Boc alters the normal functioning of the CRL4 CRBN E3 ubiquitin ligase complex . This leads to the degradation of non-native substrates, which can have downstream effects on various cellular processes.

Pharmacokinetics

It is known that thalidomide, the parent compound, exhibits absorption rate-limited pharmacokinetics due to its low solubility in the gastrointestinal tract

Result of Action

The molecular and cellular effects of Thalidomide-O-C8-Boc’s action are primarily related to the degradation of specific proteins. By inducing the degradation of non-native substrates, Thalidomide-O-C8-Boc can alter various cellular processes. For instance, the degradation of specific transcription factors can impact gene expression and, consequently, cell function .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFRZVFJJQOBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalidomide-O-C8-Boc | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-oxo-4H-chromene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2590222.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)

![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)

![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)